3-Iodo-1h-indole-7-carboxylic acid
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Overview
Description
3-Iodo-1h-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6INO2 and its molecular weight is 287.056. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Annulation
A study by Suresh and Swamy (2012) introduced two methodologies for synthesizing indolo[2,3-c]pyrane-1-ones from allenes and 3-iodo-1-alkylindole-2-carboxylic acids, demonstrating the utility of iodine reactivity and C-H functionalization in creating complex heterocycles. This work highlights the potential of iodinated indole carboxylic acids in facilitating regioselective annulation reactions, offering a pathway to diverse heterocyclic structures with potential pharmacological applications (Suresh & Swamy, 2012).
Crystal Structure Analysis
Research on indole-3-carboxylic acid by Smith, Wermuth, and Healy (2003) detailed the crystal structure, showcasing hydrogen-bonded cyclic carboxylic acid dimers. This structural information is crucial for understanding the chemical behavior and reactivity of indole carboxylic acids, which can be applied to the synthesis and design of new compounds (Smith, Wermuth, & Healy, 2003).
Aza-Friedel-Crafts Reactions
Shirakawa and Kobayashi (2006) developed a carboxylic acid-catalyzed three-component aza-Friedel-Crafts reaction involving aldehydes, primary amines, and indoles, leading to the synthesis of 3-substituted indoles. This method underscores the role of carboxylic acids in facilitating bond-forming reactions in water, suggesting a green chemistry approach to indole derivatization (Shirakawa & Kobayashi, 2006).
Carboxylation with Carbon Dioxide
Yoo et al. (2012) presented a method for preparing indole-3-carboxylic acids through direct carboxylation of indoles with carbon dioxide under basic conditions. This research offers insights into sustainable chemical synthesis strategies, potentially applicable to the functionalization of 3-Iodo-1H-indole-7-carboxylic acid (Yoo et al., 2012).
Biological Activity
Raju and colleagues (2015) explored the synthesis of indole-2-carboxylic acid derivatives, revealing their significant antibacterial and moderate antifungal activities. This study emphasizes the potential of indole carboxylic acids in developing new antimicrobial agents, suggesting a therapeutic avenue for research on this compound derivatives (Raju et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-iodo-1h-indole-7-carboxylic acid, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , which suggests they may have good bioavailability.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The synthesis of indole derivatives is known to occur under various conditions .
Biochemical Analysis
Biochemical Properties
The indole unit is a near-ubiquitous component of biologically potent naturally occurring compounds Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives are known for their robustness and high yields, making them ideal for one-pot, multicomponent reaction cascades .
Dosage Effects in Animal Models
Indole derivatives have shown therapeutic potential in animal models .
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Transport and Distribution
Indole derivatives are known to circulate in the plasma, exerting a variety of local and heterotopic biological effects .
Subcellular Localization
Indole derivatives are known to be involved in various cellular processes, suggesting they may localize to specific compartments or organelles .
Properties
IUPAC Name |
3-iodo-1H-indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-7-4-11-8-5(7)2-1-3-6(8)9(12)13/h1-4,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFPSGUINDMCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.